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Compound of Interest

Compound Name: LYN-1604 dihydrochloride

Cat. No.: B2356387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LYN-1604 dihydrochloride has emerged as a potent, small-molecule activator of UNC-51-like

kinase 1 (ULK1), a critical initiator of autophagy. This document provides a comprehensive

technical overview of the initial characterization of LYN-1604, summarizing its mechanism of

action, key quantitative data, and detailed experimental protocols from foundational preclinical

studies. The information presented herein is intended to equip researchers and drug

development professionals with the necessary details to understand and potentially replicate

and expand upon these seminal findings, particularly in the context of triple-negative breast

cancer (TNBC) research, where LYN-1604 has shown significant promise.

Core Compound Properties
LYN-1604 is a novel ULK1 agonist designed through a combination of in silico screening and

chemical synthesis.[1] Its pro-autophagic and pro-apoptotic activities position it as a promising

candidate for therapeutic development, especially in cancers with downregulated ULK1

expression.[1]
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Property Value

Molecular Target UNC-51-like kinase 1 (ULK1)

Mechanism of Action
ULK1 Agonist, Autophagy and Apoptosis

Inducer

Chemical Formula C₃₃H₄₄Cl₃N₃O₂ (hydrochloride salt)

Molecular Weight 621.08 g/mol (hydrochloride salt)

Quantitative In Vitro Data
The following table summarizes the key quantitative parameters defining the bioactivity of LYN-

1604 from in vitro assays.

Parameter Value Cell Line / System

ULK1 Activation (EC₅₀) 18.94 nM Kinase Assay

Cell Viability (IC₅₀) 1.66 µM MDA-MB-231 Cells

Binding Affinity to Wild-Type

ULK1 (Kᴅ)
291.4 nM SPR Analysis

Enzymatic Activity Increase at

100 nM
195.7% Kinase Assay

Mechanism of Action & Signaling Pathway
LYN-1604 directly binds to and activates ULK1, the initiator kinase of the autophagy pathway.

Site-directed mutagenesis studies have identified three key amino acid residues in ULK1—

Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89)—as crucial for the binding

and activation by LYN-1604.[1][2] Activation of ULK1 by LYN-1604 initiates the formation of the

ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][3] This complex then

triggers downstream autophagic processes.

Furthermore, LYN-1604-induced cell death is associated with the modulation of other key

proteins, including Activating Transcription Factor 3 (ATF3) and RAD21, and the cleavage of
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caspase-3, indicating a crosstalk between the induced autophagy and apoptosis pathways.[1]

[3]
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Fig. 1: LYN-1604 signaling pathway leading to autophagy and apoptosis.

Preclinical In Vivo Efficacy
In a preclinical xenograft model using the human triple-negative breast cancer cell line MDA-

MB-231, LYN-1604 demonstrated significant anti-tumor activity.[3]

Parameter Result

Animal Model BALB/c nude mice

Cell Line MDA-MB-231

Dosing Regimen
25, 50, and 100 mg/kg, intragastric

administration, once daily for 14 days

Primary Outcome Significant inhibition of xenograft tumor growth

Secondary Observations

Stable body weights in treated mice. Slight

increase in liver and spleen weight indices in

some groups, with no effect on kidneys.
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Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in

the initial characterization of LYN-1604.

Cell Viability Assay
This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of LYN-

1604 on cancer cells.

Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.

Seeding Density: Cells are plated in 96-well plates at a density of 5 x 10⁴ cells/mL.[2]

Incubation: Plates are incubated for 24 hours to allow for cell adherence.

Treatment: Cells are treated with varying concentrations of LYN-1604 (e.g., 0.5, 1.0, 2.0 µM)

for a specified duration.[4]

Assay: Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.[2]
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Fig. 2: Workflow for the cell viability assay.

Western Blot Analysis
This protocol was employed to investigate the effect of LYN-1604 on the expression and post-

translational modification of key proteins in the autophagy and apoptosis pathways.

Cell Line: MDA-MB-231.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b2356387?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2356387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Cells are treated with LYN-1604 (0, 0.5, 1, and 2 µM) for 24 hours.[5]

Lysis: Cells are lysed, and protein concentration is determined.

Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a

membrane.

Blocking: The membrane is blocked to prevent non-specific antibody binding.

Primary Antibodies: The membrane is incubated with primary antibodies against target

proteins, including Beclin-1, p62, LC3, p-ULK1 (Ser317), ATF3, RAD21, and cleaved

caspase-3. β-actin is used as a loading control.[3]

Secondary Antibody: An appropriate HRP-conjugated secondary antibody is used.

Detection: Protein bands are visualized using a chemiluminescence detection system.

ULK1 Kinase Assay
The enzymatic activity of ULK1 in the presence of LYN-1604 was determined using a

luminescence-based kinase assay.

Assay Kit: ADP-Glo™ Kinase Assay.

Procedure:

A reaction mixture containing ULK1 enzyme, substrate (e.g., purified mATG13), ATP, and

varying concentrations of LYN-1604 is prepared in a 384-well plate.

The reaction is incubated at room temperature for 60 minutes.

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining

ATP. This is followed by a 40-minute incubation.

Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is

then used in a luciferase/luciferin reaction to produce a luminescent signal. This step is

followed by a 30-minute incubation.
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Luminescence is measured, which is directly proportional to the amount of ADP produced

and thus the kinase activity.

Data Analysis: The EC₅₀ value is calculated from a dose-response curve.

Surface Plasmon Resonance (SPR) Analysis
SPR was used to measure the binding affinity between LYN-1604 and ULK1.

Instrument: Biacore S51 system.

Sensor Chip: CM5 sensor chip.

Immobilization: Wild-type or mutant ULK1 protein is immobilized on the sensor chip surface

using a standard amine coupling procedure.

Analyte: A series of concentrations of LYN-1604 in a suitable running buffer are flowed over

the chip surface.

Detection: The binding of LYN-1604 to the immobilized ULK1 is detected as a change in the

refractive index at the sensor surface, measured in response units (RU).

Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to

determine the equilibrium dissociation constant (Kᴅ).

Site-Directed Mutagenesis
To identify the key amino acid residues of ULK1 involved in the interaction with LYN-1604, site-

directed mutagenesis was performed.

Kit: Quikchange II site-directed mutagenesis kit (Stratagene).

Procedure: The manufacturer's protocol is followed to introduce point mutations into the

ULK1 expression vector, creating mutants such as K50A, L53A, and Y89A.

Verification: The presence of the desired mutations is confirmed by DNA sequencing.

Application: The mutant ULK1 proteins are then expressed and used in kinase assays and

SPR analysis to assess the impact of the mutations on LYN-1604's activity and binding.
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In Vivo Xenograft Model
This protocol details the in vivo evaluation of LYN-1604's anti-tumor efficacy.

Animal Model: Female BALB/c nude mice.

Cell Implantation: MDA-MB-231 cells are implanted into the mammary fat pads of the mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Groups: Mice are randomized into vehicle control and LYN-1604 treatment

groups.

Dosing: LYN-1604 is administered via intragastric gavage at doses of 25, 50, and 100 mg/kg,

once daily for 14 consecutive days.

Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the

study.

Endpoint Analysis: At the end of the treatment period, tumors are excised and weighed.

Organs may be harvested for further analysis.
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Fig. 3: Workflow for the in vivo xenograft study.

Conclusion
LYN-1604 dihydrochloride is a potent and specific small-molecule activator of ULK1 that

induces both autophagy and apoptosis in triple-negative breast cancer cells. The initial

characterization data, both in vitro and in vivo, strongly support its potential as a novel

therapeutic agent. The detailed protocols provided in this guide offer a foundation for further

investigation into the mechanism and therapeutic applications of LYN-1604.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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